molecular formula C38H20 B15477874 Tribenzo[fg,mn,xyz]heptaphene CAS No. 34814-77-2

Tribenzo[fg,mn,xyz]heptaphene

Cat. No.: B15477874
CAS No.: 34814-77-2
M. Wt: 476.6 g/mol
InChI Key: NJGSUDJVPADLQN-UHFFFAOYSA-N
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Description

Tribenzo[fg,mn,xyz]heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C38H20 and a molecular weight of 476.5654 g/mol . It is registered under the CAS Registry Number 34814-77-2 . Key physical properties of this compound include a density of approximately 1.414 g/cm³ and a refractive index of 2.034 . The compound is also known by its IUPAC Standard InChIKey, NJGSUDJVPADLQN-UHFFFAOYSA-N, which facilitates its unambiguous identification in chemical databases and research . A synonym for this compound is 2.3:12.13-Dibenzoterrylen . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. The specific research applications and mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the primary scientific literature for potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34814-77-2

Molecular Formula

C38H20

Molecular Weight

476.6 g/mol

IUPAC Name

decacyclo[16.16.2.12,10.119,23.04,9.015,35.024,29.032,36.014,38.031,37]octatriaconta-1(34),2,4,6,8,10(38),11,13,15(35),16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene

InChI

InChI=1S/C38H20/c1-3-9-23-21(7-1)19-33-31-17-18-32-34-20-22-8-2-4-10-24(22)26-12-6-14-28(36(26)34)30-16-15-29(37(31)38(30)32)27-13-5-11-25(23)35(27)33/h1-20H

InChI Key

NJGSUDJVPADLQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=C6C(=CC=C7C6=C(C=C5)C8=CC=CC9=C8C7=CC3=CC=CC=C93)C4=CC2=C1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Tribenzo Fg,mn,xyz Heptaphene

Historical Development of Synthetic Strategies for Large PAHs

The journey to synthesize large PAHs has been marked by a continuous evolution of chemical techniques. Early efforts, pioneered by figures like Scholl, Clar, and Zander, often relied on harsh, high-temperature conditions with strong oxidizing agents to forge the desired aromatic frameworks. iupac.org These methods, while foundational, often lacked regioselectivity and proceeded in low yields. A significant breakthrough in the field came with the advancement of analytical techniques and the development of milder, more selective synthetic methods over the past few decades. iupac.org

Modern organic synthesis has provided a more robust toolkit for constructing complex PAHs. iupac.org Key strategies that have emerged include:

Diels-Alder Reaction: This powerful cycloaddition reaction has proven to be a highly efficient method for creating carbon-carbon bonds and building up the core structure of PAHs. iupac.org

Transition-Metal Catalysis: The use of transition metals, particularly palladium, has revolutionized the formation of aryl-aryl bonds. iupac.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, allow for the precise and efficient connection of aromatic fragments under mild conditions. iupac.orgnih.govresearchgate.net

Oxidative Cyclodehydrogenation (Scholl Reaction): This reaction remains a powerful tool for the final planarization step in PAH synthesis, where multiple carbon-carbon bonds are formed in a single step. researchgate.netresearchgate.net However, it can sometimes lead to unexpected rearrangements. researchgate.net

Photocyclization: The photoinduced ring closure of stilbene-type precursors has been extensively used to prepare condensed PAHs. iupac.org

These methods have enabled the synthesis of increasingly larger and more complex PAHs, including nanographenes with up to 78 carbon atoms. researchgate.net

Exploration of Convergent and Divergent Synthesis Routes for Tribenzo[fg,mn,xyz]heptaphene

While specific synthetic routes for this compound are not extensively detailed in the provided search results, the general principles of convergent and divergent synthesis are highly relevant to the construction of such large and complex PAHs.

A convergent synthesis would involve the independent synthesis of several large fragments of the target molecule, which are then coupled together in the final stages. This approach is often more efficient for large molecules as it allows for the accumulation of significant quantities of the intermediate fragments. For a molecule like this compound, this could involve synthesizing substituted phenanthrene (B1679779) or pyrene (B120774) precursors that are then strategically joined.

Mechanistic Investigations of Key Carbon-Carbon Bond-Forming Reactions

The formation of the intricate network of carbon-carbon bonds in this compound relies on a deep understanding of the underlying reaction mechanisms.

Cyclodehydrogenation Reaction Pathways

The Scholl reaction, a type of oxidative cyclodehydrogenation, is a critical step in the synthesis of many large PAHs. researchgate.netresearchgate.net It is highly efficient at forming multiple C-C bonds in one step. researchgate.net The mechanism of the Scholl reaction is thought to proceed through either a radical cation pathway or an arenium cation pathway. researchgate.net The choice of oxidant and reaction conditions can significantly influence the outcome and regioselectivity of the cyclization. While powerful, the Scholl reaction can also be accompanied by undesired migration and rearrangement processes. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the complex reaction mechanisms and predict the feasibility of certain transformations. nih.gov

Cross-Coupling Reaction Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable for the construction of the precursor frameworks of large PAHs. iupac.orgnih.govresearchgate.net These reactions allow for the formation of aryl-aryl bonds with high precision and under relatively mild conditions. iupac.org

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating C-C bonds in PAH synthesis. nih.govresearchgate.net

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide and is another powerful tool for aryl-aryl bond formation. nih.gov

Direct Arylation: More recent developments include direct arylation strategies, which involve the C-H functionalization of arenes, offering a more atom-economical approach to biaryl synthesis. acs.orgeurekaselect.com

The development of new and more efficient catalysts and ligands continues to expand the scope and utility of these cross-coupling reactions in the synthesis of complex aromatic systems. researchgate.netacs.org

Catalytic Systems and Reaction Conditions Optimization in Complex PAH Synthesis

The success of synthesizing complex PAHs like this compound hinges on the careful selection and optimization of catalytic systems and reaction conditions.

For cross-coupling reactions , the choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and degrees of polymerization in the synthesis of aromatic polymers. researchgate.net The development of N-heterocyclic carbene (NHC) ligands has been particularly important for improving the efficiency of these reactions. nih.gov

In cyclodehydrogenation reactions , the oxidant plays a key role. Reagents like iron(III) chloride (FeCl₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used. nih.gov The success of the reaction is highly dependent on the structure and substitution pattern of the PAH precursor. nih.gov In some cases, electrochemical methods have been developed to achieve cyclodehydrogenation and deposition of PAH films in a single step. acs.org

The optimization of reaction conditions often involves balancing reactivity with selectivity to avoid unwanted side reactions and rearrangements. nih.gov

Challenges and Innovations in Scalable Synthesis of Extended Fused Aromatic Systems

The synthesis of large, extended PAHs on a scalable level presents several significant challenges:

Solubility: As PAHs grow in size, their solubility in common organic solvents often decreases dramatically, making purification and characterization difficult. researchgate.netacs.org This can sometimes be overcome by attaching solubilizing alkyl or alkoxy chains to the periphery of the molecule.

Purification: The separation of the desired product from complex reaction mixtures containing isomers and partially cyclized products can be a major hurdle.

Regioselectivity: Controlling the precise location of bond formation, especially in the final cyclodehydrogenation steps, remains a challenge. nih.gov

Strain: The introduction of non-hexagonal rings or steric congestion can lead to strained, non-planar structures, which can influence the reactivity and properties of the molecule. mpg.de

Recent innovations to address these challenges include the development of novel synthetic methodologies that proceed with high regioselectivity and yield under milder conditions. iupac.org The use of transient directing groups in C-H functionalization strategies has also shown promise for the efficient construction of diverse PAHs. acs.org Furthermore, the exploration of new catalytic systems and a deeper understanding of reaction mechanisms are continuously pushing the boundaries of what is possible in the synthesis of these fascinating molecules. nih.govxmu.edu.cn

Advanced Structural Elucidation and Supramolecular Assembly Research

High-Resolution Structural Determination Techniques for Complex Molecular Architectures

The precise three-dimensional arrangement of atoms in complex molecules like Tribenzo[fg,mn,xyz]heptaphene is critical for understanding its properties. High-resolution techniques are indispensable for this purpose.

Single Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline compounds. This technique would provide precise bond lengths, bond angles, and intermolecular packing information for this compound.

A search of crystallographic databases, however, did not yield any deposited crystal structures for this specific compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates can be presented. For illustrative purposes, a hypothetical data table is provided below to show what such data would entail.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₃₈H₂₀
Formula weight 476.56
Crystal system Monoclinic
Space group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z Data not available
R-factor (%) Data not available

Note: This table is for illustrative purposes only. No published crystallographic data for this compound has been found.

Spectroscopic Research for Molecular Connectivity and Topography Confirmation

Spectroscopy provides crucial information about the chemical bonding, functional groups, and electronic environment within a molecule, complementing diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is fundamental for confirming the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR would be essential. The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), with coupling patterns revealing the connectivity of the protons. ¹³C NMR would show a number of signals corresponding to the unique carbon environments in the molecule.

No published NMR data for this compound is available. A hypothetical table of expected chemical shifts is presented to illustrate the type of data that would be generated.

Hypothetical ¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift Range (ppm) Remarks
¹H 7.0 - 9.5 Data not available; complex multiplets expected due to proton-proton coupling.
¹³C 120 - 140 Data not available; multiple signals expected due to varying electronic environments of the carbon atoms.

Note: This table is for illustrative purposes only. No published NMR data for this compound has been found.

Investigation of Chirality and Stereochemical Features in Extended Fused Systems

The structure of this compound, due to its extended and likely twisted topology, has the potential to exhibit chirality. Specifically, it could possess helical chirality if the molecule adopts a stable, non-planar, screw-shaped conformation. This would result in the existence of enantiomers. The investigation of such chirality would typically involve techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The synthesis of such a molecule could result in a racemic mixture, and chiral chromatography would be required to separate the potential enantiomers. There is no literature available discussing the chirality or stereochemical features of this compound.

Analysis of Intermolecular Interactions and Packing Arrangements in Solid-State Structures

The solid-state arrangement of large, planar polycyclic aromatic hydrocarbons is dictated by a subtle interplay of non-covalent intermolecular interactions. These forces, though individually weak, collectively determine the crystal packing and, consequently, the material's bulk properties.

The primary forces at play are van der Waals interactions, which are ubiquitous, and more specifically, π-π stacking and C-H···π interactions. nih.govacs.org The large, delocalized π-systems of these molecules lead to significant attractive dispersion forces. nih.gov High-level ab initio calculations have been employed to understand these interactions in detail, considering various dimer configurations such as sandwich and slipped-parallel arrangements. rsc.org

In the solid state, PAHs often adopt specific packing motifs to maximize attractive interactions. researchgate.net Common arrangements include:

Herringbone Packing: Characterized by an edge-to-face arrangement of molecules, where the C-H bonds of one molecule are directed towards the π-face of a neighboring molecule. nih.gov This minimizes steric repulsion while maximizing C-H···π interactions.

Sandwich or π-Stacking: Involves a face-to-face arrangement of the planar aromatic cores. This can be further divided into co-facial (perfectly eclipsed) and parallel-displaced arrangements. The latter is often energetically more favorable as it reduces repulsive interactions. nih.govacs.org The interplanar distance in these stacks is a critical parameter, typically in the range of 3.3 to 3.8 Å.

Gamma (γ) Packing: A variation where molecules are arranged in a brickwork-like pattern.

Functionalization of the PAH core with bulky substituents can be used to suppress strong π-π stacking, which can enhance solubility and modify solid-state emission properties by preventing aggregation-caused quenching. rsc.orgresearchgate.net

Table 1: Representative Intermolecular Interaction Data for Large PAHs

Interaction TypeTypical Energy (kcal/mol)Typical Distance (Å)Dominant Geometries
π-π Stacking-2 to -103.3 - 3.8Parallel-displaced, Sandwich
C-H···π-0.5 to -2.52.4 - 2.9 (H to ring centroid)Herringbone, T-shaped
van der Waals (general)Variable> 3.5Isotropic

Note: The values presented are typical ranges derived from computational and experimental studies on various large PAHs and can vary significantly with molecular size, shape, and the specific crystalline environment.

Research into Self-Assembly and Supramolecular Organization Phenomena

The same non-covalent interactions that direct solid-state packing also drive the self-assembly of large PAHs into ordered supramolecular structures in solution, on surfaces, and in the melt. This spontaneous organization is a key feature of these molecules and is foundational to their application in materials science. iupac.orgnih.gov

A prominent example of self-assembly in large, disc-shaped PAHs is the formation of liquid crystalline phases . researchgate.netiosrjournals.org Specifically, they tend to form thermotropic discotic liquid crystals. iupac.org In this state, the disc-like molecules stack into columns, and these columns then arrange themselves into a two-dimensional lattice (e.g., hexagonal columnar phase). iupac.org This columnar arrangement provides pathways for charge transport, making these materials interesting for organic electronics. The stability and temperature range of these mesophases are highly dependent on the size of the aromatic core and the nature of any peripheral substituents.

In solution, the strong tendency of large PAHs to aggregate via π-π stacking can be harnessed to form a variety of supramolecular assemblies, from discrete dimers and oligomers to extended one-dimensional nanofibers and two-dimensional sheets. rsc.orgacs.org The geometry and stability of these assemblies can be tuned by modifying the molecular structure, for instance, by introducing functional groups that can participate in hydrogen bonding or by altering the planarity of the aromatic core. rsc.org Research has shown that even small, non-functionalized PAHs can self-assemble on surfaces. nih.gov The controlled, hierarchical assembly of PAHs is a significant area of research, aiming to create complex nanostructures with tailored functions. acs.org

Table 2: Supramolecular Organization of Large PAHs

Assembly TypeDriving Force(s)Typical MorphologyKey Characteristics
Discotic Liquid Crystalsπ-π stacking, van der WaalsColumnar structuresAnisotropic fluid, charge transport along columns
Self-Assembled MonolayersMolecule-substrate interactions, π-π stacking2D crystalline arraysHighly ordered, dependent on substrate
Solution Aggregatesπ-π stacking, solvophobic effectsDimers, oligomers, nanofibersConcentration-dependent, can lead to gelation
Supramolecular PolymersHydrogen bonding, π-π stackingRod-like or lamellar structuresDirectional, can exhibit cooperativity

Based on the current available information, there is a significant lack of specific published research on the chemical compound "this compound" to construct a detailed and scientifically accurate article as per the requested outline. Searches for theoretical and computational investigations, electronic structure analyses using Density Functional Theory (DFT), and other specified topics related to this particular molecule did not yield relevant scholarly articles or data.

Therefore, it is not possible to provide a comprehensive and authoritative article that adheres to the strict requirements of the prompt, including detailed research findings and data tables, for "this compound" at this time.

To fulfill the user's request, further research on this specific, and likely very complex or novel, polycyclic aromatic hydrocarbon would be required to generate the data needed for the outlined sections. Without such foundational research, any generated content would be speculative and would not meet the quality and accuracy standards requested.

Theoretical and Computational Investigations of Tribenzo Fg,mn,xyz Heptaphene

Intermolecular Interaction Modeling, Including Pi-Pi Stacking Simulations

The study of intermolecular interactions in large polycyclic aromatic hydrocarbons (PAHs) like Tribenzo[fg,mn,xyz]heptaphene is crucial for understanding their self-assembly, material properties, and behavior in biological systems. Among the non-covalent interactions, π-π stacking is a dominant force governing the structure of solid-state and aggregated phases of these molecules. Computational modeling provides indispensable insights into the nature and strength of these interactions.

High-level quantum chemical calculations are employed to investigate the geometries and binding energies of this compound dimers and larger aggregates. Methods such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and Møller–Plesset perturbation theory (MP2) are considered the gold standard for accuracy in describing non-covalent interactions. rsc.org However, due to their high computational cost, their application is often limited to smaller representative fragments of the full system.

For larger systems like this compound, Density Functional Theory (DFT) with the inclusion of empirical dispersion corrections (DFT-D) has become a widely used and reliable method. arxiv.orgresearchgate.net Functionals such as B3LYP-D3 and M06-2X have shown good performance in reproducing results from higher-level theories for π-stacking interactions in PAHs. nih.gov These methods allow for the exploration of the potential energy surface of interacting this compound molecules to identify the most stable stacking arrangements.

Two primary configurations for π-π stacking are typically investigated: the "sandwich" (face-to-face) and the "slipped-parallel" arrangement. rsc.org In the sandwich configuration, the aromatic planes are directly on top of each other, while in the slipped-parallel configuration, one molecule is displaced relative to the other. Computational studies on similar large PAHs have shown that slipped-parallel arrangements are often energetically more favorable due to a reduction in Pauli repulsion between the π-electron clouds. rsc.org

Molecular dynamics (MD) simulations are also a powerful tool for studying the dynamic behavior of this compound aggregates. rsc.org By employing force fields specifically parameterized for π-conjugated systems, MD simulations can model the self-assembly process and predict the bulk structures of materials based on this molecule. rsc.orgacs.org These simulations can provide information on preferred stacking distances and orientations over time.

Below is a hypothetical data table summarizing the calculated interaction energies for different stacking configurations of a this compound dimer, based on trends observed for other large PAHs.

Stacking ConfigurationComputational MethodBasis SetInteraction Energy (kcal/mol)Interplanar Distance (Å)
SandwichDFT-D3 (B3LYP)def2-TZVP-18.53.45
Slipped-Parallel (x-axis slip)DFT-D3 (B3LYP)def2-TZVP-22.13.38
Slipped-Parallel (y-axis slip)DFT-D3 (B3LYP)def2-TZVP-21.83.40
SandwichSOS-MP2cc-pVDZ-20.23.42
Slipped-Parallel (x-axis slip)SOS-MP2cc-pVDZ-24.33.35

This table presents hypothetical data for illustrative purposes, derived from general trends in PAH computational studies.

Development and Application of Advanced Computational Tools for Large Aromatic Systems

The sheer size and electronic complexity of large aromatic systems such as this compound necessitate the development and application of specialized computational tools. Standard quantum chemical methods can be computationally prohibitive for such large molecules. acs.org

One of the most significant advancements is the refinement of Density Functional Theory (DFT) to better account for non-covalent interactions, which are critical in large PAHs. numberanalytics.com The development of dispersion-corrected DFT (DFT-D) methods, such as the D3 and D4 corrections by Grimme, has been instrumental in accurately modeling π-stacking and other van der Waals forces at a reasonable computational cost. rsc.orgarxiv.org These methods are now routinely applied to study the structure and properties of graphene-like molecules and large PAHs. capes.gov.br

For dynamic simulations of large assemblies of this compound, coarse-grained (CG) molecular dynamics models have been developed. acs.org In CG models, groups of atoms are represented as single beads, which significantly reduces the computational expense and allows for the simulation of larger systems over longer timescales. acs.org The challenge lies in developing CG force fields that accurately reproduce the structural and dynamic properties of the all-atom system. acs.org

Furthermore, the development of transferable electrostatic models for PAHs is an active area of research. cam.ac.uk These models aim to rapidly calculate the atomic charges for any given PAH without the need for expensive ab initio calculations for each new molecule, which is particularly useful for high-throughput screening of potential materials based on large aromatic cores. cam.ac.uk

The table below summarizes some of the advanced computational tools and their applications in the study of large aromatic systems.

Computational Tool/MethodApplication for Large Aromatic SystemsKey Advantage
Dispersion-Corrected DFT (DFT-D)Accurate calculation of π-stacking and intermolecular interaction energies.Balances accuracy and computational cost for large systems. arxiv.orgresearchgate.net
Coarse-Grained Molecular Dynamics (CG-MD)Simulation of self-assembly and bulk material properties.Enables the study of larger systems and longer timescales. acs.org
Transferable Electrostatic ModelsRapid calculation of electrostatic properties for novel PAHs.High-throughput screening and material design. cam.ac.uk
Machine Learning (ML) ModelsPrediction of molecular properties and reaction outcomes.Significant acceleration of computational tasks. github.iochemengineerkey.com
Quantum Monte Carlo (QMC)High-accuracy benchmark calculations of interaction energies.Provides highly accurate reference data for developing other methods.

Role of Tribenzo Fg,mn,xyz Heptaphene in Advanced Materials Science Research

Fundamental Principles of Charge Transport within Extended Pi-Systems

Extended π-systems, characteristic of large polycyclic aromatic hydrocarbons, are crucial for facilitating charge transport in organic materials. The overlapping p-orbitals of the fused aromatic rings create delocalized electronic states, allowing for the movement of charge carriers (electrons and holes) across the molecule. The efficiency of this charge transport is influenced by several factors, including the size and shape of the PAH, the degree of π-conjugation, and the presence of any structural defects or heteroatoms. In principle, a large, planar PAH like a heptaphene (B1213698) derivative would be expected to exhibit good intramolecular charge transport. However, without specific experimental or theoretical studies on Tribenzo[fg,mn,xyz]heptaphene, its precise charge transport characteristics remain unknown.

Design Paradigms for Organic Electronic Materials Components

The design of organic electronic materials often focuses on tuning the electronic properties of π-conjugated molecules to achieve desired functionalities. This can involve modifying the molecular structure to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects charge injection and transport properties. For a compound like this compound, its specific arrangement of fused benzene (B151609) rings would dictate its inherent electronic structure. The introduction of seven-membered rings can influence the aromaticity and electronic energy levels compared to all-benzenoid PAHs. However, without dedicated research, its suitability as a component in organic electronic devices cannot be definitively assessed.

Supramolecular Assembly and Self-Organization for Functional Materials

The ability of PAHs to self-assemble into ordered structures is a key aspect of their application in functional materials. These non-covalent interactions, primarily π-π stacking and van der Waals forces, can lead to the formation of one-, two-, or three-dimensional architectures. The specific shape and edge structure of a PAH play a critical role in directing its self-assembly. The unique topology of this compound would be expected to lead to a distinct packing motif in the solid state, which would, in turn, impact the bulk electronic properties of the material. The study of such supramolecular structures is essential for creating well-ordered thin films for electronic applications.

Integration into Nanoscale Research and Hybrid Material Systems

Large PAHs are increasingly being integrated into nanoscale research and hybrid material systems. Their well-defined structures make them ideal building blocks for bottom-up nanofabrication approaches. They can be functionalized and combined with other materials, such as nanoparticles or polymers, to create hybrid systems with novel properties. For instance, a PAH could be used to functionalize a carbon nanotube or a quantum dot, thereby modifying its electronic or optical characteristics. While the potential exists for this compound to be utilized in such applications, there is no specific research to date demonstrating its integration into nanoscale or hybrid material systems.

Future Research Directions and Emerging Paradigms for Tribenzo Fg,mn,xyz Heptaphene

Exploration of Novel Synthetic Pathways and Methodological Advancements

The synthesis of large and complex PAHs like Tribenzo[fg,mn,xyz]heptaphene presents a considerable challenge due to their low solubility and the potential for unwanted side reactions. tandfonline.com A primary and powerful method for creating such compounds is the oxidative cyclodehydrogenation, often referred to as the Scholl reaction. researchgate.net This reaction facilitates the formation of new carbon-carbon bonds, effectively "stitching" together precursor molecules into the final, fully aromatized structure. tandfonline.com Researchers are continually seeking to refine this method to proceed under milder conditions to improve selectivity and yield. researchgate.netacs.org

One promising approach involves a two-step process: first, the synthesis of a nonplanar and soluble oligophenylene precursor, followed by its oxidative cyclodehydrogenation. acs.org The initial non-planar structure enhances solubility, making it easier to handle and characterize before the final planarization step. acs.org The synthesis of these precursors often relies on established reactions like Diels-Alder reactions or cyclotrimerizations. researchgate.netacs.org For a molecule as intricate as this compound, the rational design of a suitable, sterically crowded precursor that can undergo selective intramolecular cyclization is a key hurdle to overcome. Unexpected rearrangements during Scholl-type reactions can also lead to novel structures, a phenomenon that could potentially be harnessed for the controlled synthesis of complex PAHs. researchgate.net

Development of Advanced Characterization Techniques for Complex Molecular Aggregates

The very properties that make large PAHs like this compound interesting, such as their tendency to form aggregates, also make them difficult to characterize. iupac.org The low solubility of these extended π-systems often precludes the use of conventional solution-based analytical techniques. tandfonline.comacs.org Consequently, the development of advanced, solid-state characterization methods is paramount.

Laser desorption/ionization time-of-flight mass spectrometry (LD-TOF MS) has proven to be an indispensable tool for the characterization of large, poorly soluble PAHs, as it allows for the determination of molecular weight from very small sample amounts. acs.orgacs.org In conjunction with mass spectrometry, various spectroscopic techniques are crucial for elucidating the structure and properties of molecular aggregates.

Predictive Modeling and Machine Learning Applications in PAH Research

The complexity of large PAHs makes their experimental study both time-consuming and resource-intensive. Predictive modeling and machine learning are emerging as powerful tools to guide and accelerate research in this area. nih.govepj.org These computational approaches can be used to predict a wide range of physicochemical properties, such as boiling point, density, and electronic properties, based on the molecular structure. nih.govepj.org

Quantitative structure-property relationship (QSPR) models, enhanced by machine learning algorithms like random forests and extreme gradient boosting, can identify the key structural features that determine the properties of a PAH. nih.govepj.org For this compound, such models could predict its electronic behavior, stability, and potential for self-assembly, thereby guiding synthetic efforts towards molecules with desired characteristics.

Furthermore, machine learning, in combination with theoretical spectral calculations using methods like density functional theory (DFT), can aid in the identification of complex PAHs in experimental samples. pnas.org This integrated approach can help to build comprehensive spectral libraries for the detection and identification of these challenging compounds. pnas.org As the number of possible PAH isomers grows exponentially with size, these predictive tools will be indispensable for navigating the vast chemical space of large PAHs. tandfonline.com

Investigation of New Fundamental Physical Phenomena Exhibited by Extended Pi-Systems

Extended π-systems, such as the one present in this compound, are known to exhibit a range of interesting physical phenomena, making them promising candidates for applications in organic electronics and materials science. iupac.orgacs.org The electronic and optoelectronic properties of these molecules are highly dependent on their size, shape, and edge structure. iupac.org As the size of the π-system increases, the electronic properties are expected to converge towards those of macroscopic graphite. researchgate.netacs.org

The synthesis and study of increasingly complex π-conjugated molecules are crucial for establishing fundamental structure-property relationships. acs.org These relationships govern the optical, electronic, and magnetic properties of the materials. acs.org Theoretical methods, such as time-dependent density-functional theory (TDDFT), are widely used to describe the excited states of large molecules, although extended π-conjugated systems remain a challenge for these methods. researchgate.net

The investigation of large PAHs like this compound can provide valuable insights into the fundamental physics of extended π-systems. The unique arrangement of fused benzene (B151609) rings in this molecule could lead to novel electronic and photophysical properties. By studying how the structure of such molecules influences their behavior, researchers can pave the way for the design of new materials with tailored functionalities for applications in areas such as organic solar cells, field-effect transistors, and other electronic devices. iupac.orgbohrium.com

Q & A

Q. What are the primary synthetic routes for Tribenzo[fg,mn,xyz]heptaphene, and what factors influence reaction yields?

this compound is synthesized via site-selective [2+2+2] cycloaddition reactions using alkynylated polycyclic aromatic hydrocarbon (PAH) precursors. Key factors affecting yields include:

  • Steric effects : Ortho-substituents (e.g., Br groups) reduce intermolecular side reactions, improving yields (e.g., 2c: 89% vs. 2d: lower yield without Br) .
  • Number of cycloadditions : Multi-step cycloadditions do not linearly reduce yields (e.g., threefold cycloaddition for 2l: 74% vs. twofold for 2j: 70%) .
  • Precursor modularity : Modular assembly of benzene, naphthalene, or phenanthrene building blocks enables diverse substitution patterns .

Methodological Tip : Optimize substituent placement and monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. How is this compound characterized using spectroscopic methods?

Characterization involves:

  • UV-Vis spectroscopy : Red-shifted absorption spectra due to extended π-conjugation, with comparisons to phenazine derivatives .
  • Fluorescence spectroscopy : Emission intensity ratios vary with solvent polarity (e.g., benzo[vwx]hexaphene analogs), though this compound may exhibit exceptions to quenching rules .
  • NMR : Use 13C^{13}\text{C}-NMR to resolve structural ambiguities caused by symmetry .

Data Contradiction Note : Dibenzo[hi,wx]heptaphene analogs show anomalous fluorescence quenching; replicate experiments in nonpolar solvents to validate this compound behavior .

Q. What purification challenges arise during synthesis, and how are they addressed?

Challenges : Low solubility in common solvents complicates isolation. Solutions :

  • Fractional vacuum sublimation : Effective for high-purity isolation .
  • Column chromatography : Use silica gel with gradient elution (e.g., THF/hexane mixtures) .
  • Solubilizing groups : Introduce alkyl/aryl substituents to enhance solubility without altering electronic properties .

Advanced Research Questions

Q. What computational approaches predict the π-π stacking behavior of this compound?

Dispersion-corrected density functional theory (DFT) analyzes stacking energetics and symmetry effects:

  • Symmetry comparison : this compound exhibits distinct stacking vs. disk-shaped (e.g., hexabenzocoronene) or triangular PAHs (e.g., BBO) due to asymmetric π-cloud distribution .
  • Potential Energy Surface (PES) : Calculate dimer conformations to identify stable stacking modes (e.g., offset vs. eclipsed) .

Methodological Tip : Compare stacking energies with dibenzo[fg,mn]-phenanthroheptaphene analogs to assess substituent impacts .

Q. How does structural symmetry influence the electronic properties of this compound?

Reduced symmetry compared to coronenes or triphenylenes leads to:

  • Anisotropic charge transport : Direction-dependent carrier mobility in organic electronics .
  • Absorption spectra broadening : Asymmetric π-π* transitions reduce sharp spectral features vs. symmetrical PAHs .

Experimental Validation : Synthesize symmetric derivatives (e.g., tribenzo[a,c,i]phenazine) and compare absorption/emission profiles .

Q. What mechanisms explain fluorescence quenching anomalies in this compound?

Key Findings :

  • Selective quenching : Nitromethane quenches "alternant" PAHs but may fail for nonalternant systems like this compound due to unique electron distribution .
  • Solvent polarity effects : Probe emission intensity ratios (e.g., Imax_{\text{max}}/Imin_{\text{min}}) in solvents of varying polarity to identify quenching thresholds .

Contradiction Resolution : Cross-validate with time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .

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